Dermaseptin B is a novel antimicrobial peptide isolated from the skin of the arboreal frog Phyllomedusa bicolor. This 27-residue peptide is characterized by its basic nature and contains three lysine residues, which contribute to its amphipathic alpha-helical conformation when in a helix-inducing solvent. Dermaseptin B exhibits significant antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and yeast, making it a subject of interest for therapeutic applications in treating infections, particularly those associated with immunocompromised conditions such as acquired immunodeficiency syndrome .
Dermaseptin B belongs to the dermaseptin family, which comprises a group of alpha-helical antimicrobial peptides derived from the skin secretions of various Hylid frogs. The dermaseptin peptides are known for their broad-spectrum antimicrobial properties and are classified based on their amino acid sequences and structural features. The first dermaseptin was identified in 1991, and since then, numerous variants have been characterized, with dermaseptin B showing 81% amino acid identity with dermaseptin S .
The synthesis of dermaseptin B can be achieved through solid-phase peptide synthesis techniques. The initial step involves the assembly of the peptide chain on a solid support, followed by deprotection and cleavage to yield the final product. Reversed-phase high-pressure liquid chromatography (RP-HPLC) is commonly employed for purification to ensure high purity levels of the synthesized peptide .
The synthesis process typically includes:
Dermaseptin B adopts an amphipathic alpha-helical structure in a hydrophobic environment. This configuration is crucial for its interaction with microbial membranes, facilitating its antimicrobial activity. The presence of lysine residues on one face of the helix enhances its ability to interact with negatively charged bacterial membranes .
Dermaseptin B primarily engages in interactions with microbial membranes rather than undergoing traditional chemical reactions. Its mechanism involves binding to membrane lipids, leading to disruption and permeabilization of the microbial cells. This process does not involve covalent modifications but rather electrostatic interactions that destabilize membrane integrity .
The interactions can be characterized by:
The mechanism by which dermaseptin B exerts its antimicrobial effects involves several key steps:
Studies have shown that dermaseptin B has minimal cytotoxicity towards mammalian cells while effectively inhibiting various pathogens, making it a promising candidate for therapeutic applications .
Research indicates that minimal inhibitory concentrations for dermaseptin B against various pathogens range from 3.1 µM to 30 µM, highlighting its potency as an antimicrobial agent .
Dermaseptin B has several scientific uses, particularly in:
Dermaseptin B (Drs B) was first isolated in 1994 from the skin secretions of the South American hylid frog Phyllomedusa bicolor, commonly known as the giant monkey frog or kambô frog [1] [3]. This amphibian inhabits tropical rainforests across the Amazon Basin, including regions of Brazil, Peru, Colombia, and Bolivia. The peptide was purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and sequenced via Edman degradation, revealing a 33-amino acid linear polypeptide (molecular weight: 3,180 Da) with the primary structure GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV [3] [10]. Its discovery was pivotal as Drs B (initially termed "adenoregulin") exhibited broad-spectrum antimicrobial activity at micromolar concentrations against Gram-positive and Gram-negative bacteria, fungi, and protozoa, with minimal hemolytic effects on mammalian cells [1] [3]. The secretion process involves stress-induced defense mechanisms in the frog’s serous cutaneous glands, where bioactive peptides are stored as granules and released upon predator threat [1] [6].
Table 1: Key Characteristics of Dermaseptin B
Property | Detail |
---|---|
Source Species | Phyllomedusa bicolor (Giant monkey frog) |
Year Discovered | 1994 |
Amino Acid Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV (amidated C-terminus) |
Molecular Weight | 3,180 Da |
Structural Motif | Amphipathic α-helix |
Net Charge (pH 7) | +6 |
Biosynthetic Precursor | Encoded by 312-bp cDNA; 70-aa prepropeptide with signal/spacer domains [7] |
Dermaseptin B belongs to the dermaseptin superfamily, a group of gene-encoded cationic antimicrobial peptides (AMPs) predominantly isolated from Neotropical tree frogs of the Hylidae family [1] [5]. This superfamily shares:
Table 2: Dermaseptin B Classification Among Frog AMPs
Peptide Family | Key Features | Example Sequences |
---|---|---|
Dermaseptins (sensu stricto) | Trp-3; AA(A/G)KAAL motif; α-helical | Drs B2: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV |
Phylloxins | Cysteine-stabilized α-helix | Phylloxin-S: GFSSILFKVASLVASGFCKITRKC |
Phylloseptins | Shorter (19–22 aa); C-terminal amidation | PS-H: FLSLIPHAINAVSAIAKHN |
Plasticins | GXXXG repeats; Gly/Leu-rich | Plasticin-B: GVDLVKGAAKGALKGLAKGL |
Dermaseptin B is a key bioactive component in "kambo," a traditional medicine derived from the skin secretions of Phyllomedusa bicolor [1] [4]. Indigenous Panoan-speaking tribes (e.g., Matsés, Katukina) harvest secretions by gently scraping the frog’s dorsal skin and applying them to superficial burns (termed "gates") on human skin during ritualistic ceremonies [1] [6]. These rituals historically aimed to:
Table 3: Bioactive Peptides in Kambo Secretions
Peptide | Primary Biological Activity | Role in Kambo Rituals |
---|---|---|
Dermaseptin B | Antimicrobial; membrane disruption | Purported infection protection |
Deltorphin | δ-opioid receptor agonism; analgesia | Pain relief; euphoria |
Phyllomedusin | Tachykinin; smooth muscle contraction | Vasodilation; rapid absorption |
Sauvagine | CRF receptor activation; cortisol release | "Fight-or-flight" response initiation |
Dermaseptin B adopts a flexible conformation that transitions from random coil in aqueous solutions to a stable amphipathic α-helix (35–45% helicity) in membrane-mimetic environments like trifluoroethanol (TFE) or lipid bilayers [3] [7] [10]. Key structural attributes include:
Antimicrobial Activity
Dermaseptin B disrupts microbial membranes via:
Anticancer Activity
Dermaseptin B exhibits selective cytotoxicity against cancer cells via:
Activity Type | Target Cells/Pathogens | Key Metrics | Mechanistic Insights |
---|---|---|---|
Antibacterial | E. coli, P. aeruginosa | MIC: 16–64 μM | Membrane depolarization; ion leakage |
Antifungal | C. albicans | MIC: 16 μM | Cell wall disruption |
Anticancer | PC3, MDA-MB-231, U251MG | GI₅₀: 4–8 μM; colony inhibition at 0.1 μM | Surface aggregation; necrosis induction |
Angiostatic | HUVEC, ABAE cells | Proliferation GI₅₀: 5 μM | Blockade of VEGF signaling |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7